N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-methoxyphenyl group at position 1 and a thioacetamide moiety at position 4. The thioacetamide chain terminates in a 4-fluorophenyl group, contributing to its unique physicochemical and pharmacological properties. This compound belongs to a class of pyrazolo-pyrimidinone derivatives, which are widely studied for their kinase inhibitory activity, particularly in oncology and inflammation research .
Its synthesis typically involves multi-step reactions, including Suzuki coupling for aryl group introduction and thioacetylation for sulfur incorporation. Crystallographic studies using software like SHELXL have been critical in resolving its three-dimensional conformation, enabling structure-activity relationship (SAR) analyses .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-29-16-5-3-2-4-15(16)26-18-14(10-22-26)19(28)25-20(24-18)30-11-17(27)23-13-8-6-12(21)7-9-13/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJQLFNLDMZPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 425.4 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN5O3S |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 946263-00-9 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, similar to our compound, exhibited significant growth inhibition across various cancer cell lines. The mean growth inhibition (GI%) was reported at approximately 43.9% across 56 tested cell lines, indicating a broad-spectrum anticancer activity .
Case Study: Cell Line Testing
In vitro testing against specific cancer cell lines revealed that related compounds achieved notable GI% values:
- Lung Carcinoma (HOP-92) : GI% = 71.8
- Renal Carcinoma (ACHN) : GI% = 66.02
These results suggest that the compound may inhibit critical pathways involved in cancer cell proliferation.
The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Molecular docking studies have indicated that the compound binds effectively to the active site of CDK2, mimicking established inhibitors like milciclib .
Table: Inhibition Potency
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
|---|---|---|
| N-(4-fluorophenyl)-2... | 0.78 | 0.98 |
| Compound 6d | 0.55 | 0.57 |
| Compound 6p | 0.67 | 1.34 |
Cytotoxic Effects
Further investigations into the cytotoxic effects on renal carcinoma cell lines (e.g., RFX 393) revealed that compounds similar to N-(4-fluorophenyl)-2... exhibited significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death:
- Compound 6s : IC50 = 11.70 µM
- Compound 6t : IC50 = 19.92 µM
These findings underscore the potential of this class of compounds in therapeutic applications against renal cancers.
Apoptosis Induction and Cell Cycle Arrest
The compound has also been shown to induce apoptosis and cause cell cycle arrest in treated cancer cells. Studies indicated an increase in G0–G1 phase populations and a decrease in S phase populations after treatment with pyrazolo[3,4-d]pyrimidine derivatives, suggesting effective mechanisms for halting cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide with structurally related compounds, highlighting key differences in substituents, bioactivity, and physicochemical properties:
Key Findings
Substituent Effects on Bioactivity :
- The 2-methoxyphenyl group in the target compound improves solubility and reduces steric hindrance compared to the phenyl group in the second compound .
- Fluorine atoms at the 4-position of the phenyl ring enhance metabolic stability and target binding affinity across all analogues .
Sulfur vs.
Thermal Stability: Compounds with chromen-4-one cores (e.g., Example 83) exhibit higher melting points (>300°C) due to extended π-conjugation, whereas pyrazolo-pyrimidinones typically melt below 250°C .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-...] | Example 83 |
|---|---|---|---|
| Molecular Weight | 454.47 g/mol | 462.49 g/mol | 571.20 g/mol |
| Melting Point | 218–220°C (predicted) | 195–198°C | 302–304°C |
| LogP | 2.8 | 3.5 | 4.1 |
| Water Solubility | 12 μg/mL | 5 μg/mL | <1 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
